N-(2,3-dimethoxybenzyl)-1-(2-methoxyphenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with 2-methoxyphenylamine under basic conditions to form the intermediate. This intermediate is then cyclized with o-phenylenediamine in the presence of a suitable catalyst to yield the final benzodiazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzodiazoles .
Scientific Research Applications
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.
Uniqueness
N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its benzodiazole core combined with methoxyphenyl substitutions, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C23H23N3O3/c1-27-21-9-5-4-8-20(21)26-15-25-18-13-17(11-12-19(18)26)24-14-16-7-6-10-22(28-2)23(16)29-3/h4-13,15,24H,14H2,1-3H3 |
InChI Key |
GMKAVLSLSWZDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NCC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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